Comparative Inhibitory Potency of Derived Sulfonamides Against Carbonic Anhydrase Isoforms
The ultimate utility of 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride is often realized in its downstream sulfonamide products. A direct comparison of two derived compounds—the simple unsubstituted disulfonamide (4-amino-6-chlorobenzene-1,3-disulfonamide) and its N-methylated analog (Chloraminophenamide)—reveals a stark, quantifiable difference in their biological activity. The parent disulfonamide, the direct amination product of this compound, exhibits a Ki of 608 nM against human carbonic anhydrase II (hCA II) . In contrast, Chloraminophenamide, which requires further N-methylation, shows significantly improved potency with a Ki of 75 nM against the same hCA II isoform . This 8-fold difference underscores the critical importance of the disulfonyl dichloride intermediate as a versatile starting point for generating a spectrum of bioactive molecules with tunable potency.
| Evidence Dimension | Enzyme Inhibition Potency (Ki) against human Carbonic Anhydrase II (hCA II) |
|---|---|
| Target Compound Data | 4-Amino-6-chlorobenzene-1,3-disulfonamide: Ki = 608 nM |
| Comparator Or Baseline | Chloraminophenamide (N-methylated derivative): Ki = 75 nM |
| Quantified Difference | 8.1-fold difference in potency |
| Conditions | In vitro enzyme inhibition assay using stopped-flow CO2 hydration method |
Why This Matters
This quantifies the synthetic value of the target compound as a gateway to a family of carbonic anhydrase inhibitors with a wide range of activities, enabling procurement decisions based on desired downstream potency.
- [1] BindingDB. BDBM10867: 4-amino-6-chlorobenzene-1,3-disulfonamide. Affinity Data: Ki=608nM for Carbonic Anhydrase 6. View Source
- [2] Probes & Drugs Portal. Chloraminophenamide (PD053534). Description: Kis of 75, 160 and 8400 nM for hCA II, bCA IV and hCA I, respectively. View Source
